molecular formula C21H20N4O3S3 B2810848 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-41-7

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2810848
CAS RN: 1021215-41-7
M. Wt: 472.6
InChI Key: BTPCYAPPDQRSTL-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3S3 and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on the synthesis and crystal structure of related heterocyclic compounds emphasizes the importance of these processes in understanding the physical and chemical properties of such molecules. For instance, the synthesis and crystal structure analysis of pyrazole-1-carboxamide derivatives provide insights into their potential as frameworks for developing new chemical entities with desired properties. These studies contribute to the field by offering detailed methodologies for the synthesis and characterization of novel compounds, which could be relevant to the query compound's synthesis and structural analysis (Prabhuswamy et al., 2016).

Antimicrobial Activity

Several heterocyclic compounds have been investigated for their antimicrobial activities. The design, synthesis, and evaluation of pyrimidine derivatives for antimicrobial use highlight the therapeutic potential of these molecules. This area of research is significant for developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens. The application of such compounds in medicine underscores the importance of heterocyclic chemistry in pharmaceutical development (Rathod & Solanki, 2018).

Molecular Docking and Enzyme Inhibition

The exploration of heterocyclic compounds as enzyme inhibitors through molecular docking studies illustrates their potential in drug design and discovery. For example, thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities, providing valuable insights into the design of new therapeutic agents targeting specific enzymes. These studies are crucial for understanding the interaction mechanisms of such compounds with biological targets and for the development of novel treatments for various diseases (Cetin et al., 2021).

Anticancer and Anti-Proliferative Activities

Research on the synthesis and biological evaluation of pyrazolopyrimidines and other heterocyclic derivatives for anticancer and anti-5-lipoxygenase activities demonstrates the potential of these compounds in cancer treatment. The identification of active compounds against specific cancer cell lines and their mechanism of action are vital for the development of new anticancer therapies. These studies provide a foundation for further research into the therapeutic applications of heterocyclic compounds in oncology (Abdel-Rahman et al., 2021).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-yl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S3/c1-13-19-16(21(26)22-11-15-4-2-7-29-15)10-17(18-5-3-8-30-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCYAPPDQRSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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